1-Bromopentane

Catalog No.
S594418
CAS No.
110-53-2
M.F
C5H11Br
M. Wt
151.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromopentane

CAS Number

110-53-2

Product Name

1-Bromopentane

IUPAC Name

1-bromopentane

Molecular Formula

C5H11Br

Molecular Weight

151.04 g/mol

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3

InChI Key

YZWKKMVJZFACSU-UHFFFAOYSA-N

SMILES

CCCCCBr

Solubility

8.41e-04 M

Synonyms

1-Bromopentane; 1-Pentyl Bromide; Amyl Bromide; NSC 7895; Pentyl Bromide; n-Amyl Bromide; n-Pentyl Bromide

Canonical SMILES

CCCCCBr

1-Bromopentane, also known as amyl bromide, is a bromoalkane with the molecular formula C5H11BrC_5H_{11}Br and a molecular weight of approximately 151.04 g/mol. It appears as a colorless to light yellow liquid and has a boiling point of 130 °C and a melting point of -95 °C. The compound is moderately toxic and flammable, with a flash point of 31 °C . It is insoluble in water but soluble in organic solvents, making it useful in various chemical applications.

1-Bromopentane is a flammable liquid with a moderate vapor pressure. It can be harmful if inhaled, ingested, or absorbed through the skin.

  • Safety Concerns:

    • Flammable liquid [].
    • Moderate acute toxicity [].
    • Potential respiratory irritant [].
    • May cause skin and eye irritation [].
  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling [].
    • Work in a well-ventilated area [].
    • Follow proper disposal procedures according to local regulations [].
Typical of primary alkyl halides. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: In the presence of nucleophiles, such as sodium hydroxide or potassium cyanide, 1-bromopentane can react to form alcohols or nitriles.
  • Elimination Reactions: Under certain conditions, particularly with strong bases, it can undergo elimination reactions to form alkenes.
  • Radical Reactions: It can be synthesized via free-radical addition of hydrogen bromide to 1-pentene, leading to the formation of the bromo derivative through anti-Markovnikov addition .

Research indicates that 1-bromopentane has biological activity that may affect liver function. For instance, studies have shown that high doses can lead to changes in liver transaminases and other hepatotoxic effects in animal models . Additionally, it has been identified as a reactive intermediate that can form glutathione conjugates, suggesting potential implications for toxicity and metabolism in biological systems .

1-Bromopentane can be synthesized using several methods:

  • Free-Radical Addition: The most common method involves the reaction of hydrogen bromide with 1-pentene under free-radical conditions.
  • Reaction with Alcohols: It can also be produced by treating 1-pentanol with hydrogen bromide, leading to substitution reactions that yield the bromoalkane .
  • Phase Transfer Catalysis: This method involves using catalysts like tetrabutyl ammonium bromide to facilitate the reaction between 1-pentanol and bromine .

1-Bromopentane is utilized in various applications:

  • Organic Synthesis: It serves as a reagent in organic synthesis for producing other compounds, including pharmaceuticals and agrochemicals.
  • Alkylation Reactions: It is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling techniques .
  • Biological Research: Its derivatives have been studied for their potential as inhibitors against Hepatitis C virus RNA polymerase .

Studies involving 1-bromopentane have focused on its interactions with various nucleophiles and bases to understand its reactivity patterns better. For example, reactions with sodium ethoxide or potassium cyanide have been explored to determine the elimination versus substitution ratios under different conditions. These studies help elucidate the optimal conditions for desired synthetic pathways involving this compound .

1-Bromopentane shares structural similarities with several other bromoalkanes. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-BromohexaneC6H13BrC_6H_{13}BrLonger carbon chain; used similarly in organic synthesis.
2-BromopentaneC5H11BrC_5H_{11}BrSecondary bromoalkane; different reactivity profile.
3-BromobutaneC4H9BrC_4H_{9}BrShorter carbon chain; more prone to elimination reactions.
1-Bromo-2-methylbutaneC6H13BrC_6H_{13}BrBranched structure; alters physical properties and reactivity.

Uniqueness of 1-Bromopentane

The primary structure of 1-bromopentane allows it to participate efficiently in nucleophilic substitution reactions due to the accessibility of its bromine atom. This contrasts with secondary or tertiary bromoalkanes, which typically favor elimination reactions over substitution due to steric hindrance.

XLogP3

3.4

Boiling Point

129.8 °C

LogP

3.37 (LogP)

Melting Point

-95.0 °C

UNII

Z2S4R599P0

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (18.46%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

12.60 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

110-53-2

Wikipedia

1-bromopentane

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Pentane, 1-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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